2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one
Description
2-{3-[(3-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic small molecule characterized by a central indole scaffold. Key structural features include:
- A morpholin-4-yl group attached to an ethanone moiety at the 1-position of the indole, enhancing solubility and modulating pharmacokinetic properties.
- The fluorine atom on the phenyl ring may improve metabolic stability and target binding affinity, a common strategy in medicinal chemistry .
This compound belongs to a class of sulfonamide-containing indole derivatives, which are frequently explored as kinase inhibitors, enzyme modulators, or protease antagonists due to their structural versatility .
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-17-5-3-4-16(12-17)15-29(26,27)20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-28-11-9-23/h1-7,12-13H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLLUQQFCXOLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic molecule characterized by its complex structure, which integrates an indole moiety, a fluorophenyl group, and a morpholine ring. This unique architecture suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 426.52 g/mol |
| Functional Groups | Indole, sulfonamide, morpholine |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole and sulfonamide groups are known to participate in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The indole moiety can interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit antibacterial properties.
Biological Activity
Research indicates that compounds with similar structures have demonstrated several biological activities, including:
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. Studies have shown that compounds with indole structures can induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. For instance, related indole-sulfonamide compounds have shown activity against Gram-positive and Gram-negative bacteria.
| Activity Type | Target Organisms | MIC (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
Neuropharmacological Effects
Given the presence of the morpholine moiety, the compound may also influence dopaminergic and serotonergic systems. Research on similar compounds has indicated potential as dopamine transporter (DAT) inhibitors, which could be beneficial in treating conditions like psychostimulant abuse.
Case Studies
Several studies have assessed the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole derivatives were evaluated for their anticancer effects on various cell lines. The results indicated that modifications to the indole core significantly influenced cytotoxicity and apoptosis induction mechanisms .
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of various indole-sulfonamide compounds against resistant bacterial strains. The findings highlighted the importance of structural modifications in enhancing antibacterial potency .
- Neuropharmacological Assessment : Research focused on the effects of similar compounds on DAT showed promising results in reducing cocaine reinforcement in preclinical models . This suggests potential therapeutic applications for addiction treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, sulfonyl group, and morpholine moiety. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Research Findings
Fluorine vs. Chlorine Substitution : Fluorinated analogs (e.g., the target compound) are hypothesized to exhibit better metabolic stability than chlorinated derivatives (e.g., ), as fluorine’s small size and high electronegativity minimize oxidative degradation .
Morpholine Modifications : The unmodified morpholine ring in the target compound may offer balanced solubility and target engagement compared to dimethylmorpholine derivatives, which could restrict binding in sterically sensitive active sites .
Sulfonyl Group Positioning : The 3-fluorophenyl methanesulfonyl group likely enhances interactions with hydrophobic pockets in enzymes or receptors, a feature shared with platelet aggregation inhibitors (e.g., ) and antiviral agents (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
